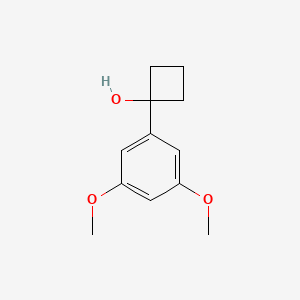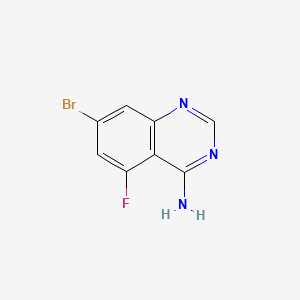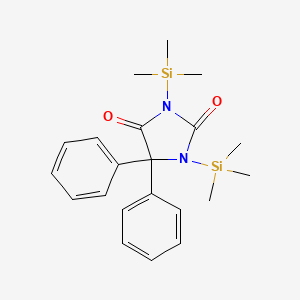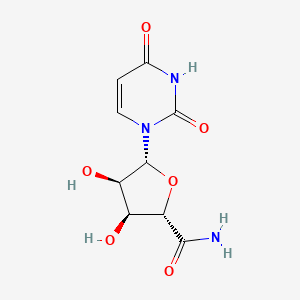![molecular formula C8H16N2O3S B13939146 1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B13939146.png)
1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-8-azaspiro[45]decane-8-sulfonamide is a spirocyclic compound that features a unique structural motif The spirocyclic framework consists of a bicyclic system where two rings are connected through a single atom, providing the compound with inherent rigidity and three-dimensional structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide typically involves the use of commercially available reagents. One common synthetic route starts with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the spirocyclic structure . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production. The use of automated synthesis modules and high-throughput screening can facilitate the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a scaffold for drug development.
Material Science: The rigid spirocyclic structure makes it suitable for the development of new materials with unique mechanical properties.
Biology: The compound’s ability to interact with biological targets makes it a valuable tool for studying biochemical pathways.
Mechanism of Action
The mechanism of action of 1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide involves its interaction with specific molecular targets. For instance, as a σ1 receptor ligand, it binds to the receptor and modulates its activity. This interaction can influence various cellular pathways, including those involved in pain perception, neuroprotection, and cell survival . The compound’s spirocyclic structure allows for a high degree of selectivity and affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: This compound shares a similar spirocyclic framework but differs in the presence of additional oxygen atoms.
7-Azaspiro[3.5]nonane: Another spirocyclic compound with a different ring size and nitrogen positioning.
Uniqueness
1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide stands out due to its sulfonamide group, which imparts unique chemical properties and reactivity. This functional group enhances the compound’s solubility and ability to form hydrogen bonds, making it particularly useful in medicinal chemistry .
Properties
Molecular Formula |
C8H16N2O3S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
1-oxa-8-azaspiro[4.5]decane-8-sulfonamide |
InChI |
InChI=1S/C8H16N2O3S/c9-14(11,12)10-5-3-8(4-6-10)2-1-7-13-8/h1-7H2,(H2,9,11,12) |
InChI Key |
WBTMAOUXSOJKDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(CC2)S(=O)(=O)N)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dichloro-7-methoxypyrido[3,2-D]pyrimidine](/img/structure/B13939068.png)
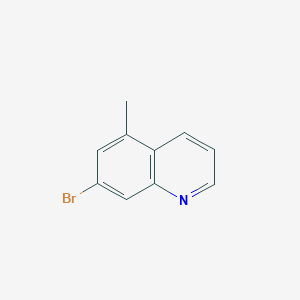
![1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one](/img/structure/B13939084.png)
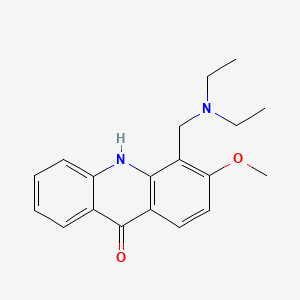
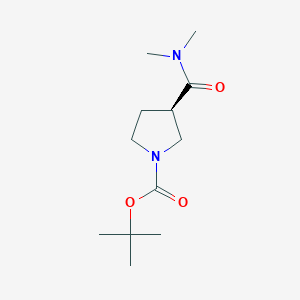
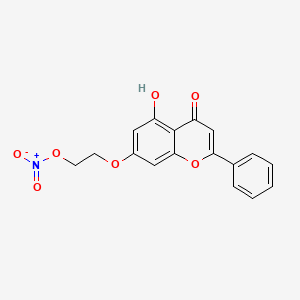

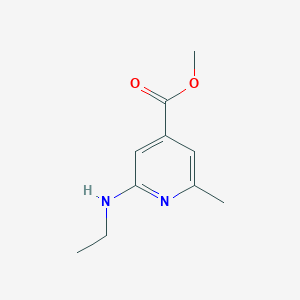
![tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939125.png)
